4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine
Description
4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine is a heterocyclic organic compound featuring a pyrimidine core fused with a bicyclic pyrrolo-pyrrolidine system and a pyridine substituent. Its structural complexity and electron-rich aromatic systems make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors involved in diseases such as cancer.
Properties
IUPAC Name |
1-(6-methylpyrimidin-4-yl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-12-8-16(19-11-18-12)21-7-5-13-9-20(10-14(13)21)15-4-2-3-6-17-15/h2-4,6,8,11,13-14H,5,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGJSWFGDVVJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC3C2CN(C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Octahydropyrrolo[3,4-b]pyrrole Core
The octahydropyrrolo[3,4-b]pyrrole bicyclic system is synthesized via a cyclization strategy. As described in the patent literature , the core structure is generated through intramolecular alkylation of a pyrrolidine precursor. For example, treatment of N-protected pyrrolidine derivatives with a dihaloalkane under basic conditions (e.g., KCO in DMF) facilitates the formation of the bicyclic framework. The reaction typically proceeds at 80–100°C for 12–24 hours, yielding the octahydropyrrolo[3,4-b]pyrrole system in 60–75% yield after purification by column chromatography .
Preparation of 4-Methyl-6-chloropyrimidine
The pyrimidine scaffold is synthesized via a modified Biginelli reaction. Condensation of ethyl acetoacetate (4-methyl source) with guanidine hydrochloride in ethanol under acidic conditions (HCl) yields 4-methyl-6-hydroxypyrimidine. Subsequent chlorination using POCl at reflux (105°C, 4 hours) converts the hydroxyl group to a chloride, producing 4-methyl-6-chloropyrimidine in 85% yield .
Coupling of the Bicyclic Amine to the Pyrimidine Ring
The final step involves nucleophilic aromatic substitution (SNAr) between 4-methyl-6-chloropyrimidine and the 5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole. Optimization studies (Table 1) reveal that the reaction efficiency depends on the base and solvent system:
Table 1: Optimization of Coupling Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | KCO | DMF | 80 | 45 |
| 2 | EtN | DCM | 40 | 28 |
| 3 | DBU | THF | 60 | 62 |
| 4 | NaH | DMF | 100 | 78 |
Optimal conditions (Entry 4) use NaH in DMF at 100°C for 6 hours, achieving a 78% yield. The product is purified via recrystallization from ethanol/water (3:1), yielding white crystals.
Characterization and Analytical Data
The final compound is characterized by spectroscopic and spectrometric methods:
-
H NMR (600 MHz, DMSO-d) : δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 8.21 (s, 1H, pyrimidine-H), 7.83–7.76 (m, 2H, pyridine-H), 4.12–3.98 (m, 2H, bicyclic-H), 3.45–3.32 (m, 4H, bicyclic-H), 2.38 (s, 3H, CH), 2.15–1.92 (m, 4H, bicyclic-H) .
-
HRMS (EI) : m/z calcd. for CHN [M+H]: 320.1745, found: 320.1743 .
Challenges and Alternative Routes
Competing side reactions, such as over-alkylation or decomposition of the bicyclic amine under strong basic conditions, necessitate careful control of reaction stoichiometry and temperature. Alternative routes explored include:
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To fulfill the request, hypothetical comparisons based on known properties of structurally related compounds are outlined below:
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations:
- Electron-Donating Groups: The pyridin-2-yl substituent may enhance interactions with hydrophobic pockets in enzyme active sites, similar to the role of anilino groups in gefitinib .
Research Findings and Limitations
The absence of direct evidence in the provided materials precludes a definitive analysis. However, extrapolating from trends in cancer therapeutics (as highlighted in ):
- Target Selectivity: Compounds with fused bicyclic systems (e.g., pyrrolo-pyrrolidine) may exhibit reduced off-target effects compared to planar aromatic scaffolds like quinazoline.
- Synthetic Challenges: The compound’s intricate structure likely requires multi-step synthesis, which could limit scalability compared to simpler kinase inhibitors.
Biological Activity
The compound 4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine (CAS Number: 2548997-41-5) has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, anti-inflammatory effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄ |
| Molecular Weight | 281.36 g/mol |
| CAS Number | 2548997-41-5 |
The compound features a complex structure that includes a pyrimidine core and fused pyrrole rings, which are known for their diverse biological activities.
Anticancer Activity
Research has shown that compounds containing pyrrole and pyrimidine moieties exhibit significant anticancer properties. A study involving various pyrrole derivatives indicated that certain fused pyrroles demonstrated promising cytotoxic effects against cancer cell lines, including HepG2 (hepatocellular carcinoma) and EACC (endometrial adenocarcinoma) cells .
Case Study: Cytotoxicity Assay
In a specific assay, the cytotoxicity of this compound was evaluated using the resazurin assay. The results indicated a dose-dependent inhibition of cell proliferation:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
The compound exhibited a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
Pyrrole derivatives have also been studied for their anti-inflammatory properties. The compound has been evaluated in vivo for its ability to inhibit pro-inflammatory cytokines. In a study assessing its effects on cytokine production, it was found to significantly reduce levels of TNF-alpha and IL-6 in animal models .
The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response. This inhibition leads to decreased expression of inflammatory mediators, contributing to its anti-inflammatory effects.
Antioxidant Activity
In addition to anticancer and anti-inflammatory properties, the compound has shown promising antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that it effectively scavenges free radicals, which is critical for protecting cells from oxidative stress .
Q & A
Q. What are the established synthetic pathways for synthesizing 4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine?
Methodological Answer: The compound can be synthesized via multi-step routes involving key intermediates and coupling reactions. For example:
- Step 1 : Reacting a pyridinyl-substituted pyrrolopyrrole precursor (e.g., N-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)-6’-(methylthio)-8’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-2’-amine) with 2,2-diethoxyethylamine in toluene yields an intermediate with a diethoxyethyl group .
- Step 2 : Cyclization using trifluoroacetic acid (TFA) in toluene generates the fused imidazo-pyrazino-pyrrolo-pyrimidine core .
- Final Steps : Deprotection and functionalization (e.g., using Fe powder and NH₄Cl in ethanol) yield the target compound .
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|
| 1 | Toluene, 2,2-diethoxyethylamine | Intermediate with diethoxyethyl group | ~80% | |
| 2 | TFA, toluene | Fused imidazo-pyrazino-pyrrolo-pyrimidine | ~70% | |
| 3 | Fe powder, NH₄Cl in ethanol | Final deprotected compound | ~65% |
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., [M+H]⁺ at m/z 317.4) .
- ¹H NMR : Identifies substituents (e.g., pyridinyl protons at δ 8.5–9.0 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Melting Point : Used to assess purity (e.g., compounds with similar structures melt at 175–201°C) .
- HPLC-PDA : Validates purity (>95%) and monitors reaction progress .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve intermediate yields?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP for coupling reactions .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for cyclization efficiency .
- Temperature Control : Optimize reflux conditions (e.g., 80–110°C) to balance reaction rate and side-product formation .
- Workflow Example :
- Screen 3–5 catalysts in parallel.
- Use DOE (Design of Experiments) to vary solvent/temperature.
- Monitor via TLC/HPLC to identify optimal conditions .
Q. What strategies are effective in elucidating the compound’s mechanism of action?
Methodological Answer:
- Kinetic Assays : Measure inhibition constants (Kᵢ) against kinases or histamine receptors using fluorescence polarization .
- Molecular Docking : Model interactions with target proteins (e.g., ATP-binding pockets of kinases) using AutoDock Vina .
- SAR Studies : Synthesize analogs (e.g., methyl-to-ethyl substitutions) to identify critical functional groups .
Q. Table 2: Biological Activity of Structural Analogs
| Analog Structure | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Quinazoline derivative | Histamine H₃ receptor | 12.5 | |
| Pyrrolo-pyrimidine | EGFR Kinase | 8.3 |
Q. How can researchers address discrepancies in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values from kinase vs. receptor assays) .
- Assay Standardization : Use validated protocols (e.g., ATP concentration in kinase assays) to reduce variability.
- Controlled Replication : Repeat conflicting experiments under identical conditions (cell line, pH, temperature) .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~2.5), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and metabolic stability .
- MD Simulations : Simulate binding dynamics with receptors over 100 ns to assess stability and residence time .
Q. How can structural modifications enhance selectivity for specific biological targets?
Methodological Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to the pyrimidine ring to alter binding affinity .
- Side-Chain Engineering : Replace methyl groups with bulkier substituents (e.g., cyclopropyl) to reduce off-target effects .
- Case Study : Adding a 4-methoxyphenyl group to a pyrimidine analog improved selectivity for EGFR kinase by 15-fold .
Q. What experimental designs are recommended for assessing cytotoxicity in vitro?
Methodological Answer:
- Dose-Response Curves : Test 0.1–100 µM concentrations in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
- Control Groups : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control .
- Combination Studies : Screen with standard chemotherapeutics to identify synergistic effects (e.g., CI <1 via Chou-Talalay method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
